![molecular formula C6H5FN2O2 B2396425 3-Amino-2-fluoropyridine-4-carboxylic acid CAS No. 1269290-89-2](/img/structure/B2396425.png)
3-Amino-2-fluoropyridine-4-carboxylic acid
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Overview
Description
3-Amino-2-fluoropyridine-4-carboxylic acid is a chemical compound with the CAS Number: 1269290-89-2 . It has a molecular weight of 156.12 . The IUPAC name for this compound is 3-amino-2-fluoroisonicotinic acid . It is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Amino-2-fluoropyridine-4-carboxylic acid, is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
3-Amino-2-fluoropyridine-4-carboxylic acid is a powder that is stored at room temperature . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, including 3-Amino-2-fluoropyridine-4-carboxylic acid, are of great interest due to their interesting and unusual physical, chemical and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Synthesis of Herbicides and Insecticides
Fluoropyridines, including 3-Amino-2-fluoropyridine-4-carboxylic acid, have been used as starting materials for the synthesis of some herbicides and insecticides .
Synthesis of Boronic Acids and Esters
3-Amino-2-fluoropyridine-4-carboxylic acid has been used in the synthesis of 3-halopyridin-4-yl-boronic acids and esters .
Hydromethylation Sequence
The compound has been applied in the hydromethylation sequence .
Synthesis of Biologically Active Compounds
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .
Safety and Hazards
The safety information available indicates that 3-Amino-2-fluoropyridine-4-carboxylic acid may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Fluoropyridines, including 3-Amino-2-fluoropyridine-4-carboxylic acid, have potential applications in various fields due to their unique properties . They are of interest in the search for new agricultural products having improved physical, biological, and environmental properties . They are also used in the medical field, with about 10% of the total sales of pharmaceuticals currently used for medical treatment being drugs containing a fluorine atom . The interest toward the development of fluorinated chemicals has been steadily increasing .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of various biologically active compounds . They are known to interact with various targets depending on the specific functional groups present in the molecule .
Mode of Action
Fluoropyridines generally exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents . The exact pathways would depend on the specific targets that the compound interacts with.
Result of Action
Fluoropyridines are known to exhibit interesting and unusual physical, chemical, and biological properties . The specific effects would depend on the compound’s targets and mode of action.
properties
IUPAC Name |
3-amino-2-fluoropyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEOFTLSCRMDSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-fluoropyridine-4-carboxylic acid |
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